Oxazole-4-carbothioamide
Overview
Description
Oxazole-4-carbothioamide (OCT) is a heterocyclic compound belonging to the oxazole family of molecules. It is an important building block in organic synthesis and has a wide range of applications in pharmaceuticals, agrochemicals, and materials science. OCT is a versatile and useful molecule due to its ability to form strong hydrogen bonds, its high reactivity and its low toxicity.
Scientific research applications
Oxazole derivatives, including those containing the carbothioamide group, have shown significant antimicrobial activity. For instance, a study by Ceylan et al. (2016) explored the synthesis of novel 1,2,4-triazole derivatives containing nalidixic acid skeleton, demonstrating their antimicrobial potential (Ceylan et al., 2016).
Oxazoline ligands, closely related to oxazole compounds, have been used as chiral auxiliaries in asymmetric organic syntheses, indicating the versatility of these compounds in chemical synthesis (Gómez et al., 1999).
Luo et al. (2012) reported on the synthesis of 2,4-disubstituted oxazoles, highlighting the importance of oxazole structures in natural products and their efficient modular synthesis via gold-catalyzed oxidation strategies (Luo et al., 2012).
A comprehensive review by Kakkar & Narasimhan (2019) discussed the therapeutic potentials of oxazole scaffolds, underscoring their value in medical applications due to their broad spectrum of biological activities (Kakkar & Narasimhan, 2019).
The synthesis of highly functionalized 4-aminooxazoles via gold-catalyzed intermolecular reactions has been explored, showing the relevance of oxazole motifs in bioactive and functional materials (Gillie et al., 2016).
Oxazole derivatives have been studied for their antimycobacterial activity, indicating their potential use in treating infections caused by Mycobacterium species (Zahajská et al., 2004).
The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen have been investigated, highlighting the unique physicochemical properties of oxazole in heterocycle chemistry (Zeinali et al., 2020).
Oxazole-based compounds have been identified as promising anticancer agents, with research indicating their ability to interact with different enzymes and receptors, making them significant targets for drug discovery (Chiacchio et al., 2020).
The transition-metal-free synthesis of oxazoles has gained attention due to the toxicity and scarcity of some metal-catalyzed reactions, signifying the importance of developing sustainable and efficient methods for oxazole synthesis (Ibrar et al., 2016).
Oxazole derivatives have been used in the synthesis of novel inhibitors of alpha-glucosidase, showcasing their potential in developing new classes of therapeutic agents (Özil et al., 2016).
properties
IUPAC Name |
1,3-oxazole-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJZCFWXSBVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678467 | |
Record name | 1,3-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-4-carbothioamide | |
CAS RN |
118802-31-6 | |
Record name | 1,3-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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